molecular formula C16H12BrCl2NO2 B2425353 3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime CAS No. 338976-74-2

3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2425353
CAS No.: 338976-74-2
M. Wt: 401.08
InChI Key: NDELRCLEJRQXIK-AWQFTUOYSA-N
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Description

3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is an organic compound that features both a bromophenyl group and a dichlorobenzyl oxime group

Scientific Research Applications

3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime typically involves a multi-step process:

    Formation of 3-(4-bromophenyl)-3-oxopropanal: This can be achieved through the bromination of acetophenone followed by oxidation.

    Oxime Formation: The oxime is formed by reacting 3-(4-bromophenyl)-3-oxopropanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    O-Benzylation: The final step involves the reaction of the oxime with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or nitrile oxides.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Products would depend on the nucleophile used, potentially resulting in various substituted derivatives.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and dichlorobenzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
  • 3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
  • 3-(4-bromophenyl)-3-oxopropanal O-(2,6-difluorobenzyl)oxime

Uniqueness

3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(3E)-1-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDELRCLEJRQXIK-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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